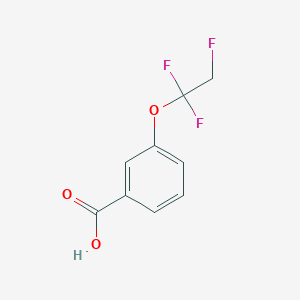

3-(1,1,2-Trifluoroethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Luminescent Properties of Lanthanide Coordination Compounds

Research by Sivakumar et al. (2010) investigated the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. They found that electron-releasing and electron-withdrawing substituents on the benzoic acid significantly influence the photophysical properties of these compounds.

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives for detecting reactive oxygen species (Setsukinai et al., 2003). These probes can selectively detect highly reactive species, making them useful tools in biological and chemical research.

Metal-Organic Frameworks for Photophysical Properties

A study by Yang et al. (2015) focused on the creation of inorganic–organic hybrid frameworks using tris(carboxymethoxy)benzoic acid. These frameworks demonstrated interesting photophysical properties, emitting strong blue light under UV light (Yang et al., 2015).

Complexation and Liquid Crystalline Properties

Research on polymerizable benzoic acid derivatives by Kishikawa et al. (2008) explored the formation of liquid-crystalline complexes and their potential applications in material science (Kishikawa et al., 2008).

Catalytic Applications in Organic Synthesis

A study by Wang et al. (2017) demonstrated the use of benzoic acid derivatives in a catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation was performed in water–acetonitrile (Wang et al., 2017).

Antibacterial Activity of Derivatives

Satpute et al. (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested their potential antibacterial activity, contributing to the development of new drug candidates (Satpute et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor modulators . The trifluoroethoxy group may enhance the compound’s reactivity, selectivity, and stability .

Biochemical Pathways

Studies on similar compounds suggest potential involvement in various metabolic and signaling pathways .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can undergo extensive metabolism, potentially leading to changes in bioavailability .

Result of Action

Similar compounds can induce a range of effects, from enzyme inhibition to modulation of receptor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2-Trifluoroethoxy)benzoic acid . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity .

Propriétés

IUPAC Name |

3-(1,1,2-trifluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRQWCKOLMVVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(CF)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)